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molecular formula C19H17NO4 B1500617 (4-Isopropylphenyl)(2-nitro-5-(prop-2-yn-1-yloxy)phenyl)methanone CAS No. 478965-00-3

(4-Isopropylphenyl)(2-nitro-5-(prop-2-yn-1-yloxy)phenyl)methanone

Cat. No. B1500617
M. Wt: 323.3 g/mol
InChI Key: HYBKFKHIWKLGSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08476286B2

Procedure details

To an ice cold solution of (4-isopropyl-phenyl)-(2-nitro-5-propargyloxy-phenyl)-methanol in 200 ml acetone are added dropwise 60 ml Jones reagent. After stirring for 2 h at rt the reaction is quenched by the addition of isopropanol and sodium bisulfite solution (40%). Extraction with dichloromethane affords (4-isopropyl-phenyl)-(2-nitro-5-propargyloxy-phenyl)-methanone.
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
(4-isopropyl-phenyl)-(2-nitro-5-propargyloxy-phenyl)-methanol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Jones reagent
Quantity
60 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]([C:4]1[CH:9]=[CH:8][C:7]([CH:10]([C:12]2[CH:17]=[C:16]([O:18][CH2:19][C:20]#[CH:21])[CH:15]=[CH:14][C:13]=2[N+:22]([O-:24])=[O:23])[OH:11])=[CH:6][CH:5]=1)([CH3:3])[CH3:2].CC(C)=O.OS(O)(=O)=O.O=[Cr](=O)=O>CC(C)=O>[CH:1]([C:4]1[CH:5]=[CH:6][C:7]([C:10]([C:12]2[CH:17]=[C:16]([O:18][CH2:19][C:20]#[CH:21])[CH:15]=[CH:14][C:13]=2[N+:22]([O-:24])=[O:23])=[O:11])=[CH:8][CH:9]=1)([CH3:3])[CH3:2] |f:1.2.3|

Inputs

Step One
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
(4-isopropyl-phenyl)-(2-nitro-5-propargyloxy-phenyl)-methanol
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)C1=CC=C(C=C1)C(O)C1=C(C=CC(=C1)OCC#C)[N+](=O)[O-]
Name
Jones reagent
Quantity
60 mL
Type
reactant
Smiles
CC(=O)C.OS(=O)(=O)O.O=[Cr](=O)=O
Name
Quantity
200 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring for 2 h at rt the reaction
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is quenched by the addition of isopropanol and sodium bisulfite solution (40%)
EXTRACTION
Type
EXTRACTION
Details
Extraction with dichloromethane

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C)(C)C1=CC=C(C=C1)C(=O)C1=C(C=CC(=C1)OCC#C)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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